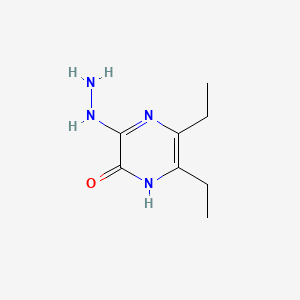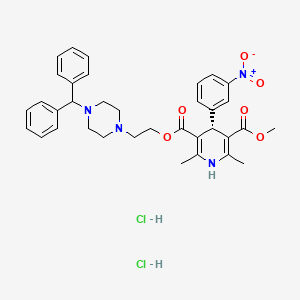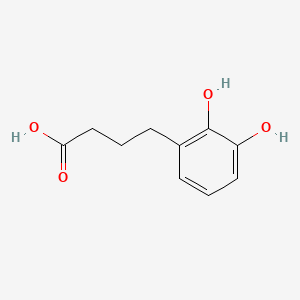
5,6-DIETHYL-3-HYDRAZONO-3,4-DIHYDROPYRAZIN-2(1H)-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-DIETHYL-3-HYDRAZONO-3,4-DIHYDROPYRAZIN-2(1H)-ONE is a synthetic organic compound belonging to the pyrazine family. Pyrazines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIETHYL-3-HYDRAZONO-3,4-DIHYDROPYRAZIN-2(1H)-ONE typically involves the reaction of diethyl-substituted pyrazine derivatives with hydrazine or hydrazine derivatives. The reaction conditions may include:
Solvent: Common solvents such as ethanol, methanol, or water.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-100°C) to facilitate the formation of the hydrazinyl group.
Catalysts: Acid or base catalysts may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5,6-DIETHYL-3-HYDRAZONO-3,4-DIHYDROPYRAZIN-2(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 5,6-DIETHYL-3-HYDRAZONO-3,4-DIHYDROPYRAZIN-2(1H)-ONE would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethyl-3-hydrazinylpyrazin-2(1H)-one: Similar structure with methyl groups instead of ethyl groups.
3-Hydrazinylpyrazin-2(1H)-one: Lacks the diethyl substitution.
5,6-Diethylpyrazin-2(1H)-one: Lacks the hydrazinyl group.
Uniqueness
5,6-DIETHYL-3-HYDRAZONO-3,4-DIHYDROPYRAZIN-2(1H)-ONE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both diethyl and hydrazinyl groups can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
140911-27-9 |
|---|---|
Fórmula molecular |
C8H14N4O |
Peso molecular |
182.227 |
Nombre IUPAC |
5,6-diethyl-3-hydrazinyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H14N4O/c1-3-5-6(4-2)11-8(13)7(10-5)12-9/h3-4,9H2,1-2H3,(H,10,12)(H,11,13) |
Clave InChI |
XPSLGMHOEOTSPF-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(C(=O)N1)NN)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/new.no-structure.jpg)



![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)



